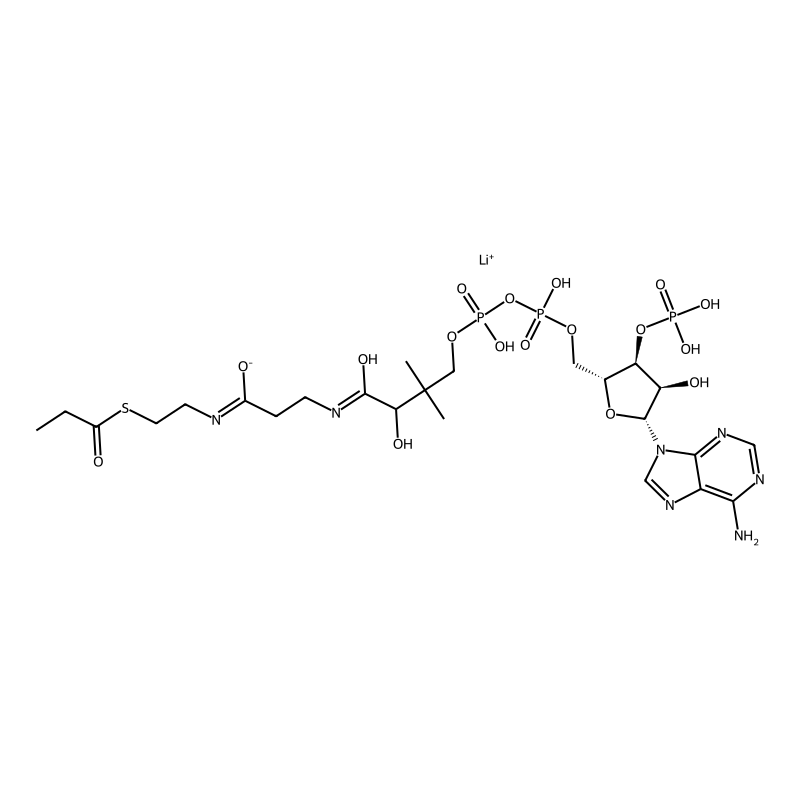

N-Propionyl coenzyme a lithium salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Role in Metabolic Studies

N-Propionyl-CoA is a crucial intermediate metabolite in the catabolism (breakdown) of several amino acids, including isoleucine, valine, and methionine []. Studying its metabolism can provide insights into various physiological processes and potential disease mechanisms.

Inborn errors of metabolism

Researchers utilize N-Propionyl-CoA to investigate specific inborn errors of metabolism, such as propionic acidemia, where its levels can be abnormally elevated []. By studying its metabolism in affected individuals compared to healthy controls, researchers can gain a deeper understanding of the underlying biochemical pathways and potential therapeutic targets [].

Mitochondrial function

N-Propionyl-CoA is metabolized within the mitochondria, the cell's powerhouses. Studying its metabolism can help assess mitochondrial function and its role in various cellular processes []. This information is valuable in understanding the contribution of mitochondrial dysfunction to various diseases.

Applications in Enzyme Research

N-Propionyl-CoA can be used as a substrate for various enzymes involved in its metabolism. Studying the interaction of these enzymes with N-Propionyl-CoA helps researchers understand their function, regulation, and potential roles in disease development.

Enzyme characterization

N-Propionyl-CoA can be used to characterize the activity and kinetic properties of enzymes involved in its metabolism, such as propionyl-CoA carboxylase []. This information is crucial for understanding the regulation of these enzymes and their potential roles in cellular processes.

Drug discovery

Studying the interaction of N-Propionyl-CoA with enzymes involved in its metabolism can aid in the development of new drugs for various diseases. For example, researchers might explore molecules that inhibit specific enzymes, potentially regulating N-Propionyl-CoA levels for therapeutic benefit [].

N-Propionyl coenzyme A lithium salt is a derivative of coenzyme A, specifically formed by the propionylation of the coenzyme. It is classified under the chemical formula C₂₄H₃₉LiN₇O₁₇P₃S and has a molecular weight of 829.53 g/mol. This compound plays a crucial role in various metabolic pathways, particularly in the catabolism of branched-chain amino acids such as isoleucine, valine, and methionine .

n-Propionyl-CoA functions as an intermediate metabolite in the propionic acid pathway. It carries the propionyl group through a series of enzymatic reactions, enabling its conversion to succinyl-CoA. Succinyl-CoA then enters the Krebs cycle, a central metabolic pathway for generating cellular energy (ATP) [].

- Acylation Reactions: It acts as an acyl donor in the formation of propionyl derivatives of various substrates.

- Metabolic Pathways: It is involved in the methylaspartate cycle, where it contributes to the metabolism of propionic acid and related compounds .

These reactions are essential for energy production and biosynthesis in living organisms.

The synthesis of N-Propionyl coenzyme A lithium salt can be achieved through several methods:

- Chemical Synthesis: This involves the reaction of coenzyme A with propionic acid under specific conditions to form the propionyl derivative.

- Enzymatic Methods: Enzymes like propionyl-CoA synthetase can catalyze the formation of this compound from propionic acid and coenzyme A .

These methods allow for the production of N-Propionyl coenzyme A lithium salt with varying degrees of purity.

N-Propionyl coenzyme A lithium salt has multiple applications:

- Biochemical Research: It is used extensively in studies involving metabolic pathways and enzymatic reactions.

- Pharmaceutical Development: Its role as a metabolic intermediate makes it a candidate for drug development, particularly for conditions related to amino acid metabolism .

The compound's versatility enhances its utility in both research and therapeutic contexts.

Several compounds share structural or functional similarities with N-Propionyl coenzyme A lithium salt. Here are some notable examples:

| Compound Name | Structural Formula | Unique Features |

|---|---|---|

| Acetyl Coenzyme A | C₂₄H₃₉N₇O₁₇P₃S | Involved in fatty acid metabolism |

| Succinyl Coenzyme A | C₂₄H₃₉N₇O₁₇P₃S | Key player in the citric acid cycle |

| Butyryl Coenzyme A | C₂₄H₃₉N₇O₁₇P₃S | Participates in butyrate metabolism |

Uniqueness

N-Propionyl coenzyme A lithium salt is unique due to its specific involvement in the catabolism of branched-chain amino acids, which distinguishes it from other acyl-CoA derivatives. Its role in the methylaspartate cycle further highlights its specialized function within metabolic pathways .

Propionate Metabolism Pathways and Methylcitrate Cycle

N-Propionyl coenzyme A lithium salt serves as a central metabolite in propionate metabolism, participating in two major biochemical pathways that are essential for cellular energy production and detoxification processes [1] [2]. The methylcitrate cycle represents the primary route for propionate catabolism in bacteria and fungi, functioning as a detoxification mechanism to eliminate toxic propionyl-CoA accumulation [2] [3].

The methylcitrate cycle comprises three enzymatic steps that convert propionyl-CoA into metabolically useful products [2] [4]. In the initial reaction, methylcitrate synthase catalyzes the condensation of propionyl-CoA with oxaloacetate to form 2-methylcitrate [2] [4]. This reaction parallels the citrate synthase reaction in the tricarboxylic acid cycle, demonstrating the evolutionary relationship between these metabolic pathways [2]. The subsequent conversion involves methylcitrate dehydratase, which catalyzes the formation of 2-methyl-cis-aconitate, followed by aconitase-mediated conversion to 2-methylisocitrate [4] [5]. The final step utilizes methylisocitrate lyase to cleave 2-methylisocitrate into succinate and pyruvate, both of which enter central metabolic pathways [2] [4].

Research conducted on Mycobacterium tuberculosis has revealed unique variations in the methylcitrate cycle implementation [3] [6]. Unlike most organisms that possess dedicated methylisocitrate lyase enzymes, M. tuberculosis lacks this specific enzyme and instead relies on bifunctional isocitrate lyase enzymes that possess both isocitrate lyase and methylisocitrate lyase activities [3] [6]. This dual functionality links the methylcitrate cycle directly to the glyoxylate cycle, creating metabolic flexibility that may contribute to pathogen survival in host environments [7].

The methylcitrate cycle demonstrates essential regulatory functions in microbial metabolism [8] [9]. Studies using Mycobacterium smegmatis have shown that deletion of methylcitrate cycle genes results in growth defects on propionate-containing media, with incomplete propionyl-CoA metabolism leading to toxic metabolite accumulation [3] [4]. This toxicity arises from propionyl-CoA interference with central metabolic processes, including inhibition of tricarboxylic acid cycle enzymes and disruption of energy production [10] [7].

Table 1: Key Enzymes in Propionyl-CoA Metabolism

| Enzyme | EC Number | Cofactor | Pathway | Product |

|---|---|---|---|---|

| Propionyl-CoA Carboxylase | 6.4.1.3 | Biotin, ATP, Mg2+ | Methylmalonyl-CoA | Methylmalonyl-CoA |

| Methylmalonyl-CoA Racemase | 5.1.99.1 | None | Methylmalonyl-CoA | R-Methylmalonyl-CoA |

| Methylmalonyl-CoA Mutase | 5.4.99.2 | Vitamin B12 | Methylmalonyl-CoA | Succinyl-CoA |

| Methylcitrate Synthase | 2.3.3.5 | None | Methylcitrate Cycle | 2-Methylcitrate |

| Methylcitrate Dehydratase | 4.2.1.79 | None | Methylcitrate Cycle | 2-Methylisocitrate |

| Methylisocitrate Lyase | 4.1.3.30 | None | Methylcitrate Cycle | Succinate + Pyruvate |

Substrate Specificity in Propionyl-CoA Carboxylase Reactions

Propionyl-CoA carboxylase exhibits highly specific substrate recognition that distinguishes it from other acyl-CoA carboxylases, particularly acetyl-CoA carboxylase [10] [11] [12]. The enzyme demonstrates optimal activity with propionyl-CoA as the primary substrate, with a measured Km value of 0.29 mM for propionyl-CoA [11] [13]. This specificity results from precise active site architecture that accommodates the three-carbon propyl chain while discriminating against shorter or longer acyl groups [14] [12].

Site-directed mutagenesis studies have identified critical residues responsible for substrate specificity determination [11] [12]. The aspartic acid residue at position 422 in the carboxyltransferase domain plays a pivotal role in substrate recognition [11] [12]. Wild-type propionyl-CoA carboxylase shows minimal activity toward acetyl-CoA, processing this substrate at approximately 1.5% the rate observed with propionyl-CoA [10] [15]. However, mutation of aspartic acid 422 to isoleucine dramatically alters substrate specificity, enabling efficient acetyl-CoA carboxylation while maintaining propionyl-CoA activity [11] [12].

Kinetic characterization reveals distinct patterns of substrate utilization across different acyl-CoA substrates [12]. The enzyme accepts butyryl-CoA as a secondary substrate, though with reduced efficiency compared to propionyl-CoA [12]. Systematic analysis of active site mutants demonstrates that the Vmax/Km ratio for propionyl-CoA exceeds that of butyryl-CoA by approximately 2.1-fold in wild-type enzyme [12]. Mutations such as D422A and D422C reverse this preference, showing 2.3-fold and 1.2-fold higher catalytic efficiency for butyryl-CoA over propionyl-CoA, respectively [12].

The carboxylation mechanism requires specific cofactor interactions that contribute to substrate specificity [10] [14]. Biotin serves as the mobile CO2 carrier, covalently attached to the biotin carboxyl carrier protein domain within the alpha subunit [10] [11]. The enzyme exhibits Km values of 3.0 mM for bicarbonate and 0.08 mM for ATP, indicating that these cofactors do not limit substrate specificity but are essential for catalytic activity [13]. The biotin carboxylase domain catalyzes ATP-dependent biotin carboxylation, while the carboxyltransferase domain transfers the carboxyl group specifically to propionyl-CoA [10] [14].

Table 2: Kinetic Parameters of Propionyl-CoA Carboxylase

| Substrate | Km (mM) | Specificity | Notes |

|---|---|---|---|

| Propionyl-CoA | 0.29 | Highest | Primary substrate |

| Acetyl-CoA | Not normally accepted | Very low (~1.5% of propionyl-CoA) | Requires D422I mutation for acceptance |

| Butyryl-CoA | Higher than propionyl-CoA | Lower than propionyl-CoA | Secondary substrate |

| Bicarbonate | 3.0 | Required cofactor | CO2 source |

| ATP | 0.08 | Required cofactor | Energy source |

Interactions with Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases represent a diverse family of flavin adenine dinucleotide-dependent enzymes that catalyze the initial dehydrogenation step in fatty acid beta-oxidation pathways [16] [17]. These enzymes exhibit varying degrees of interaction with propionyl-CoA, dependent upon their specific chain-length preferences and active site architectures [18] [19]. The relationship between propionyl-CoA and acyl-CoA dehydrogenases involves both direct enzymatic interactions and indirect metabolic connections through shared substrate pools.

Short-chain acyl-CoA dehydrogenase demonstrates the most significant interaction with propionyl-CoA among the classical acyl-CoA dehydrogenases [16] [19]. This enzyme, optimized for four-carbon substrates, can accommodate propionyl-CoA binding and catalyze its dehydrogenation, though with reduced efficiency compared to its preferred butyryl-CoA substrate [16]. Medium-chain acyl-CoA dehydrogenase shows moderate propionyl-CoA activity, while long-chain and very long-chain acyl-CoA dehydrogenases exhibit minimal or negligible activity toward this three-carbon substrate [16] [19].

Recent structural and kinetic studies have revealed specialized acyl-CoA dehydrogenases with broader substrate specificity profiles [18] [19]. The FadE5 enzyme from Mycobacterium species demonstrates remarkable substrate promiscuity, accepting acyl-CoA substrates ranging from six to twenty-two carbons in length [18] [19]. This enzyme shows moderate activity toward propionyl-CoA, with measured Kd values ranging from 0.16 μM for long-chain substrates to 196 μM for shorter substrates like hexanoyl-CoA [19]. The broad specificity results from unique active site features, including multiple hydrogen bonds and pi-pi stacking interactions with the CoA moiety [19].

Mechanistic analysis reveals that acyl-CoA dehydrogenases utilize a common catalytic strategy involving flavin adenine dinucleotide as the electron acceptor and a glutamate residue as the catalytic base [20] [21]. The interaction with propionyl-CoA follows the standard mechanism where the enzyme abstracts a proton from the alpha-carbon while transferring a hydride from the beta-carbon to the flavin cofactor [20]. However, the efficiency of this process depends critically on substrate binding affinity and proper positioning within the active site cavity [22] [20].

Table 3: Acyl-CoA Dehydrogenase Substrate Specificities

| Enzyme | Optimal Chain Length | Km Range (μM) | Propionyl-CoA Activity | Cellular Location |

|---|---|---|---|---|

| Short-chain ACAD | C4 | 20-50 | Low | Mitochondria |

| Medium-chain ACAD | C8 | 50-100 | Moderate | Mitochondria |

| Long-chain ACAD | C14 | 100-200 | Very low | Mitochondria |

| Very long-chain ACAD | C16 | 200-500 | None | Mitochondria |

| FadE5 (Mycobacterium) | C6-C22 (broad) | 0.16-196 | Moderate | Mitochondria |

Regulatory Functions in Lipid Biosynthesis

N-Propionyl coenzyme A lithium salt exerts profound regulatory effects on lipid biosynthesis pathways, functioning both as a metabolic signal and as a competitive inhibitor of key biosynthetic processes [23] [24]. The regulatory mechanisms operate through multiple pathways, including direct enzyme inhibition, substrate competition, and epigenetic modifications that influence gene expression patterns [25] [24].

The most well-characterized regulatory function involves inhibition of polyketide biosynthesis in fungi [24]. Research using Aspergillus nidulans demonstrates that elevated propionyl-CoA concentrations severely impair the production of polyketide natural products, including sterigmatocystin and conidiospore pigments [24]. This inhibition occurs through competitive interactions with acetyl-CoA utilization pathways, as both substrates compete for the same biosynthetic machinery [24]. The inhibitory effect is dose-dependent and reversible, suggesting a direct regulatory relationship rather than permanent metabolic disruption [24].

Fatty acid synthesis regulation represents another critical aspect of propionyl-CoA regulatory function [23] [26]. Studies in Bacillus subtilis have revealed that malonyl-CoA, derived from acetyl-CoA carboxylation, serves as a global regulator of fatty acid biosynthesis genes through the FapR transcriptional repressor [23]. Propionyl-CoA influences this regulatory network by competing with acetyl-CoA for carboxylase activity and by affecting the malonyl-CoA pool size [23]. When propionyl-CoA concentrations increase, the resulting decrease in malonyl-CoA formation leads to FapR-mediated repression of fatty acid biosynthesis genes [23].

Recent discoveries have identified propionyl-CoA as a substrate for histone post-translational modifications, specifically histone propionylation [25]. This epigenetic modification occurs through direct transfer of the propionyl group from propionyl-CoA to lysine residues on histone proteins, particularly histone H3 [25]. The propionylation process influences chromatin structure and gene expression, creating a direct link between metabolic state and transcriptional regulation [25]. Studies using mouse models of propionic acidemia demonstrate that elevated propionyl-CoA concentrations lead to increased histone propionylation and altered expression of genes involved in cardiac function and metabolism [25].

The regulatory effects extend to membrane lipid homeostasis through modulation of phospholipid biosynthesis pathways [23]. Propionyl-CoA availability influences the balance between different acyl chain incorporation patterns in membrane phospholipids, affecting membrane fluidity and function [27]. This regulation is particularly important during periods of altered metabolism, such as fasting or dietary changes that increase propionate production [27].

Table 4: Regulatory Functions of Propionyl-CoA in Lipid Biosynthesis

| Process | Effect of Propionyl-CoA | Mechanism | Physiological Significance |

|---|---|---|---|

| Fatty Acid Synthesis | Inhibitory at high levels | Competes with acetyl-CoA | Metabolic balance |

| Polyketide Biosynthesis | Strongly inhibitory | Blocks acetyl-CoA utilization | Secondary metabolite control |

| Membrane Lipid Homeostasis | Regulatory signal | Malonyl-CoA formation | Membrane composition |

| Histone Modifications | Promotes propionylation | Direct acylation | Epigenetic regulation |